4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features an indole ring substituted with a methoxy group at the 7-position and a propanoyl group linked to a butanoic acid chain through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Formation of the indole ring: Reacting 7-methoxyphenylhydrazine with a suitable ketone under acidic conditions to form the indole ring.
Introduction of the propanoyl group: Reacting the indole derivative with propanoyl chloride in the presence of a base to introduce the propanoyl group.
Formation of the amide bond: Reacting the resulting compound with butanoic acid or its derivative to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy group and the propanoyl moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C16H20N2O4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[3-(7-methoxyindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-22-13-5-2-4-12-7-10-18(16(12)13)11-8-14(19)17-9-3-6-15(20)21/h2,4-5,7,10H,3,6,8-9,11H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
UNJVFRWOLSBVDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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